Inflachromene

Description

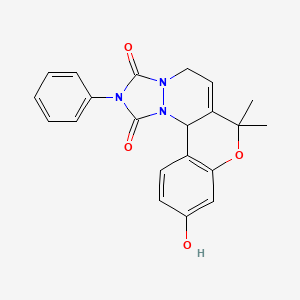

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-9,9-dimethyl-15-phenyl-8-oxa-13,15,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraene-14,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-21(2)16-10-11-22-19(26)23(13-6-4-3-5-7-13)20(27)24(22)18(16)15-9-8-14(25)12-17(15)28-21/h3-10,12,18,25H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOXDJYPDCSQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CCN3C(=O)N(C(=O)N3C2C4=C(O1)C=C(C=C4)O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Inflachromene: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflachromene (ICM) is a novel small molecule that has garnered significant attention for its potent anti-inflammatory and neuroprotective properties. Discovered through phenotypic screening, ICM has been identified as a direct inhibitor of the high mobility group box (HMGB) proteins 1 and 2, key mediators of inflammation. By binding to HMGB1 and HMGB2, this compound effectively suppresses microglia-mediated neuroinflammation, demonstrating therapeutic potential for a range of neuroinflammatory disorders, epilepsy, and vascular proliferative diseases. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, including detailed experimental protocols and a summary of its mechanism of action.

Discovery of this compound

This compound was identified as a potent microglial inhibitor through a convergent strategy of phenotypic screening coupled with early-stage target identification. The discovery, first reported by Lee et al. in 2014, revealed that ICM exerts its anti-inflammatory effects by directly binding to the high mobility group box (HMGB) proteins HMGB1 and HMGB2[1]. This interaction is crucial as HMGB proteins are known to play a pivotal role in triggering and sustaining inflammatory responses.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. The following protocol is adapted from the initial discovery publication by Lee et al. (2014).

Experimental Protocol for Synthesis

Synthesis of 5,12b-dihydro-10-hydroxy-7,7-dimethyl-2-phenyl-1H,7H-[2]benzopyrano[4,3-c][2][3][4]triazolo[1,2-a]pyridazine-1,3(2H)-dione (this compound)

A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary materials of the original discovery paper. The synthesis involves the formation of a chromene core followed by the construction of the triazolopyridazine ring system. Researchers should refer to the supplementary information of Lee et al., Nat Chem Biol. 2014 Dec;10(12):1055-60 for the precise reaction conditions, reagent quantities, and purification methods.

Biological Activity and Quantitative Data

This compound has demonstrated significant biological activity in both in vitro and in vivo models of inflammation and neuroinflammation. Its effects are dose-dependent, and key quantitative data are summarized below.

In Vitro Activity

| Assay | Cell Line | Treatment | Effect | Concentration/Dosage | Reference |

| Nitrite Release | BV-2 microglia | LPS-induced | Inhibition of nitrite release | 0.01-100 μM | [5] |

| Pro-inflammatory Gene Expression (Il6, Il1b, Nos2, Tnf) | BV-2 microglia | LPS-induced | Suppression | 1-10 μM | [5] |

| TNF-α Secretion | BV-2 microglia | LPS-induced | Reduction | 5 μM | [5] |

| NF-κB Nuclear Translocation | BV-2 microglia | LPS-induced | Suppression | 5 μM (30 min) | [5] |

| IκB Degradation | BV-2 microglia | LPS-induced | Suppression | 5 μM (30 min) | [5] |

| MAPK Phosphorylation (ERK, JNK, p38) | BV-2 microglia | LPS-induced | Inhibition | 1-10 μM (30 min) | [5] |

| Microglia-mediated Neurotoxicity | Co-cultured neuroblastoma and primary neuronal cells | Prevention of cell death | 10 μM (30 min) | [5] | |

| Neuron Viability | Neurons | No significant effect | 1-10 μM (24 h) | [5] |

In Vivo Activity

| Animal Model | Treatment | Effect | Dosage | Reference |

| LPS-induced Microglial Activation | Mice | Blockade of microglial activation | 2-10 mg/kg (i.p. once daily for 4 days) | [5] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | Reduction in disease progression | 10 mg/kg (i.p. once daily for 30 days) | [5] |

Pharmacokinetic Properties in Rats

| Parameter | Value (at 1 mg/kg) |

| Intravenous (i.v.) | |

| Half-life (t½) | 14.1 ± 6.43 h |

| Volume of distribution at steady state (Vss) | 2.02 ± 1.02 L/kg |

| Clearance (CL) | 0.14 ± 0.01 L/kg/h |

| Oral (p.o.) | |

| Half-life (t½) | 7.96 ± 1.16 h |

| Maximum concentration (Cmax) | 0.59 ± 0.16 μg/mL |

| Oral Bioavailability (F) | 94% |

Data from Lee HH, et al. J Pharm Biomed Anal. 2019 Mar 20;166:183-188.[6]

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action is the direct inhibition of HMGB1 and HMGB2. This interaction prevents the cytoplasmic localization and subsequent extracellular release of HMGB proteins, thereby disrupting downstream pro-inflammatory signaling cascades.

Inhibition of HMGB1/HMGB2 Signaling

The binding of this compound to HMGB1/HMGB2 perturbs their post-translational modifications, which is a critical step for their translocation from the nucleus to the cytoplasm and eventual release from the cell.

Caption: this compound inhibits HMGB1/2 translocation and release.

Downstream Signaling Pathways

By inhibiting HMGB1/HMGB2, this compound modulates several downstream signaling pathways, including the NF-κB and MAPK pathways.

Caption: this compound's impact on downstream signaling pathways.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

LPS-Induced Nitrite Release Assay in BV-2 Microglial Cells

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by activated microglia.

Caption: Workflow for LPS-induced nitrite release assay.

Protocol:

-

Seed BV-2 microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.01-100 μM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon cellular activation.

Protocol:

-

Seed BV-2 cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound (e.g., 5 μM) for 30 minutes.

-

Stimulate with LPS for 30 minutes.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against NF-κB p65.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.

MAPK Phosphorylation Western Blot

This assay detects the phosphorylation (activation) of MAP kinases (ERK, JNK, p38) in response to stimuli.

Caption: General workflow for Western blot analysis.

Protocol:

-

Plate BV-2 cells and treat with this compound followed by LPS stimulation as described previously.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective MAP kinases.

Conclusion

This compound represents a promising therapeutic candidate for a variety of inflammatory and neurodegenerative conditions. Its well-defined mechanism of action, targeting the central inflammatory mediators HMGB1 and HMGB2, provides a strong rationale for its further development. The data and protocols presented in this technical guide offer a valuable resource for researchers and scientists working to explore the full therapeutic potential of this novel anti-inflammatory agent.

References

- 1. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB activation and nuclear translocation assay [bio-protocol.org]

- 4. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A validated UPLC-MS/MS method for pharmacokinetic study of this compound, a novel microglia inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Inflachromene's Target Engagement with HMGB1/HMGB2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflachromene (ICM) is a novel small molecule that has demonstrated significant anti-inflammatory and neuroprotective effects.[1][2][3] Extensive research has identified High Mobility Group Box 1 (HMGB1) and High Mobility Group Box 2 (HMGB2) as the direct binding targets of ICM.[1][2] These proteins, when released into the extracellular space, act as damage-associated molecular patterns (DAMPs), triggering inflammatory responses. By binding to HMGB1 and HMGB2, this compound effectively mitigates their pro-inflammatory functions. This technical guide provides an in-depth overview of the binding affinity of this compound to HMGB1/HMGB2, details the experimental methodologies for assessing this interaction, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

While the direct binding of this compound to HMGB1 and HMGB2 is well-established in the scientific literature, specific quantitative binding affinity values such as the dissociation constant (Kd), half-maximal inhibitory concentration (IC50), or inhibition constant (Ki) have not been publicly disclosed in the reviewed research articles. The primary discovery paper by Lee et al. (2014) confirms direct binding through target identification strategies but does not provide these specific numerical values.[2]

The following table summarizes the available qualitative and functional data regarding the interaction between this compound and HMGB1/HMGB2.

| Parameter | Target | Value | Method | Reference |

| Direct Binding | HMGB1, HMGB2 | Confirmed | Phenotypic screening with early-stage target identification | --INVALID-LINK-- |

| Functional Inhibition | Inhibition of HMGB1/HMGB2 cytoplasmic localization and release | Demonstrated | Mode-of-action studies in microglial cells | --INVALID-LINK-- |

| Downstream Effect | Downregulation of pro-inflammatory functions of HMGB proteins | Observed | In vitro and in vivo studies | --INVALID-LINK-- |

Experimental Protocols

The identification of HMGB1 and HMGB2 as the direct targets of this compound was achieved through a convergent strategy of phenotypic screening and early-stage target identification. While specific, detailed protocols for this compound are proprietary to the research, this section outlines the general methodologies for key experiments used to assess such small molecule-protein interactions.

Affinity-Based Target Identification

This approach was central to discovering the interaction between this compound and HMGB1/2. It typically involves synthesizing a tagged version of the small molecule to facilitate the isolation of its binding partners from a cellular proteome.

General Protocol:

-

Synthesis of a Bio-probe: this compound would be chemically modified to include a photoreactive group and a tag (e.g., biotin or an alkyne group for click chemistry).

-

Cellular Labeling: The this compound bio-probe is incubated with live cells to allow it to bind to its intracellular targets.

-

UV Crosslinking: The cells are exposed to UV light to induce covalent crosslinking between the photoreactive group on the bio-probe and its binding proteins.

-

Cell Lysis and Enrichment: The cells are lysed, and the tagged protein complexes are enriched from the total proteome using affinity purification (e.g., streptavidin beads for a biotin tag).

-

Protein Identification: The enriched proteins are identified using mass spectrometry. Competitive binding experiments, where an excess of untagged this compound is added, are used to confirm the specificity of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

General Protocol:

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

-

Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

Protein Detection: The amount of soluble HMGB1 or HMGB2 remaining at each temperature is quantified by Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

General Protocol:

-

Immobilization: Recombinant HMGB1 or HMGB2 protein is immobilized on the surface of a sensor chip.

-

Binding: A solution of this compound at various concentrations is flowed over the sensor surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument.

-

Dissociation: A buffer solution is flowed over the surface to measure the dissociation of this compound from the protein.

-

Data Analysis: The binding and dissociation kinetics are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Inhibition of the HMGB1/2-TLR4-NF-κB Signaling Pathway

Extracellular HMGB1 and HMGB2 are known to signal through Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the subsequent transcription of pro-inflammatory cytokines. This compound, by binding to HMGB1 and HMGB2, is thought to inhibit their interaction with TLR4, thereby suppressing this inflammatory cascade.[3]

Caption: this compound inhibits the HMGB1/2-mediated TLR4-NF-κB signaling pathway.

Experimental Workflow for Assessing this compound's Binding to HMGB1/HMGB2

The following diagram illustrates a typical workflow for identifying and validating the direct binding of a small molecule like this compound to its protein targets.

References

Inflachromene: A Potential Therapeutic Agent in Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Inflachromene (ICM) is a novel small molecule inhibitor demonstrating significant therapeutic potential across a spectrum of inflammatory diseases. By directly binding to the highly conserved nuclear proteins, High Mobility Group Box 1 (HMGB1) and High Mobility Group Box 2 (HMGB2), this compound effectively attenuates the pro-inflammatory cascade central to the pathogenesis of various neuroinflammatory disorders, sepsis, and vascular proliferative diseases. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic utility of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate its efficacy.

Introduction

Chronic and acute inflammatory processes are underlying drivers of numerous debilitating and life-threatening diseases. The discovery of therapeutic agents that can effectively and selectively modulate key inflammatory pathways is a critical goal for pharmaceutical research. This compound has emerged as a promising candidate, demonstrating potent anti-inflammatory and neuroprotective effects in preclinical models. Its unique mechanism of action, targeting the HMGB1/2 axis, positions it as a potential first-in-class therapeutic for a range of unmet medical needs.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly binding to HMGB1 and HMGB2. This interaction inhibits the cytoplasmic translocation and subsequent extracellular release of these proteins, which are potent pro-inflammatory cytokines when located outside the cell. By preventing the release of HMGB1/2, this compound disrupts the activation of downstream inflammatory signaling pathways, primarily the Toll-like receptor 4 (TLR4)-nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38). This leads to a reduction in the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS).

Caption: this compound's mechanism of action.

Potential Therapeutic Applications and Preclinical Data

This compound has demonstrated efficacy in preclinical models of neuroinflammatory disorders, sepsis, and vascular proliferative diseases.

Neuroinflammatory Disorders

In models of neuroinflammation, this compound effectively reduces microglial activation and protects against neuronal damage.[1]

-

Epilepsy: Pre-treatment with this compound has been shown to significantly reduce the severity of seizures in mouse models of epilepsy.[2]

-

Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, daily administration of this compound significantly reduced the clinical severity of the disease.[1]

| In Vitro Neuroinflammation Data | |

| Assay | Result |

| LPS-induced Nitrite Release (BV-2 microglia) | Dose-dependent inhibition (0.01-100 µM) |

| LPS-induced Pro-inflammatory Gene Expression (Il6, Il1b, Nos2, Tnf) | Suppression at 1-10 µM |

| LPS-induced TNF-α Secretion | Reduction at 5 µM |

| LPS-induced NF-κB Nuclear Translocation | Substantial suppression at 5 µM (30 min) |

| LPS-induced MAPK Phosphorylation (ERK, JNK, p38) | Inhibition at 1-10 µM (30 min) |

| Microglia-mediated Neurotoxicity | Complete prevention at 10 µM (30 min) |

| In Vivo Neuroinflammation Data | |

| Model | Result |

| LPS-induced Microglial Activation (mouse) | Effective blockade at 2-10 mg/kg (i.p., 4 days) |

| EAE Clinical Score (mouse) | Significant reduction at 10 mg/kg (i.p., 30 days) |

| PTZ-induced Seizures (mouse) | Dose-dependent alleviation of severity at 3 and 10 mg/kg (i.p.) |

Sepsis

This compound has been shown to ameliorate the inflammatory pathogenesis in a mouse model of sepsis.

| In Vivo Sepsis Data | |

| Model | Result |

| Sepsis-associated Encephalopathy (mouse) | Improves cognitive impairment by inhibiting HMGB1-mediated microglial activation at 10 mg/kg (i.p., 9 days)[2] |

Vascular Proliferative Diseases

This compound inhibits the phenotypic conversion, proliferation, and migration of vascular smooth muscle cells (VSMCs), suggesting its potential in treating conditions like atherosclerosis and restenosis.[3]

| In Vitro Vascular Proliferation Data | |

| Assay | Result |

| Ang II-induced VSMC Proliferation | Dramatic decrease at 5, 10, 15, and 20 µM (24h)[2] |

| Ang II-induced HMGB1/2 Upregulation and Translocation | Inhibition |

| Ang II-induced TLR4 and NF-κB Phosphorylation | Attenuation |

| In Vivo Vascular Proliferation Data | |

| Model | Result |

| Carotid Artery Wire Injury (mouse) | Attenuated neointimal formation at 5 and 10 mg/kg (i.p., 14 days)[2] |

Experimental Protocols

Western Blot for HMGB1 and NF-κB Signaling

Caption: A generalized workflow for Western Blot analysis.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against HMGB1, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression

-

RNA Extraction: Isolate total RNA from cultured microglia using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for Il6, Il1b, Nos2, Tnf, and a housekeeping gene (e.g., Gapdh or Actb).

-

Primer Sequences (Mus musculus):

-

Il6 Fwd: 5'-GACAACTTTGGCATTGTGGAA-3', Rev: 5'-ATGCAGGGATGATGTTCTGG-3'

-

Il1b Fwd: 5'-GAAATGCCACCTTTTGACAGTG-3', Rev: 5'-TGGATGCTCTCATCAGGACAG-3'

-

Nos2 Fwd: 5'-GGCAGCCTGTGAGACCTTTG-3', Rev: 5'-GCATTGGAAGTGAAGCGTTTC-3'

-

Tnf Fwd: 5'-CAGGCGGTGCCTATGTCTC-3', Rev: 5'-CGATCACCCCGAAGTTCAGTAG-3'

-

-

-

Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

Immunofluorescence for NF-κB p65 Nuclear Translocation

-

Cell Culture: Plate microglial cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound followed by LPS stimulation.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-p65 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips on microscope slides.

-

Imaging: Visualize and quantify the nuclear translocation of p65 using a fluorescence microscope.

Flow Cytometry for Microglial Activation

Caption: Workflow for analyzing microglial activation via flow cytometry.

-

Single-Cell Suspension: Prepare a single-cell suspension from mouse brain tissue by mechanical and enzymatic digestion.

-

Staining: Stain cells with fluorescently-conjugated antibodies against CD11b and CD45 to identify microglia (CD11b+/CD45low). Additional markers for activation state (e.g., MHC class II, CD86) can also be included.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the data to quantify the percentage of activated microglia based on marker expression.

In Vivo Models

-

Experimental Autoimmune Encephalomyelitis (EAE): EAE is induced in C57BL/6 mice by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant, followed by injections of pertussis toxin. Clinical signs are scored daily on a scale of 0 to 5, where 0 is no clinical signs, 1 is a limp tail, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is hind and forelimb paralysis, and 5 is moribund or dead.[3][4][5][6]

-

Cecal Ligation and Puncture (CLP) Sepsis Model: Sepsis is induced in mice by surgically ligating the cecum and puncturing it with a needle to induce polymicrobial peritonitis. Survival and clinical severity are monitored.[7][8][9]

-

Carotid Artery Wire Injury: Neointimal hyperplasia is induced in mice by inserting a flexible wire into the common carotid artery to denude the endothelium. The extent of neointima formation is assessed histologically after a specified period.[1][2][10][11][12]

Conclusion

This compound represents a promising therapeutic candidate with a well-defined mechanism of action targeting the HMGB1/2-mediated inflammatory pathways. The preclinical data robustly support its potential in treating a variety of diseases characterized by inflammation, including neuroinflammatory disorders, sepsis, and vascular proliferative diseases. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human diseases.

References

- 1. Mouse carotid artery injury model of neointimal hyperplasia. [bio-protocol.org]

- 2. Intimal Hyperplasia in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carotid Artery Wire Injury Mouse Model with a Nonmicrosurgical Procedure | Semantic Scholar [semanticscholar.org]

- 11. ahajournals.org [ahajournals.org]

- 12. A neutralizing IL-11 antibody reduces vessel hyperplasia in a mouse carotid artery wire injury model | FUJIFILM VisualSonics [visualsonics.com]

Inflachromene as a Potential Autophagy Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Consequently, the identification and characterization of novel small molecules that can modulate autophagy are of significant interest for therapeutic development. Inflachromene (ICM), a benzopyran-embedded tetracyclic compound, has emerged as a potential modulator of autophagy.[1][2][3] Initially identified as an inhibitor of High Mobility Group Box 1 (HMGB1) secretion, subsequent research has revealed its direct impact on the core autophagy machinery.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's role as an autophagy modulator, with a focus on its mechanism of action, experimental validation, and potential therapeutic implications.

Core Mechanism of Action

This compound inhibits autophagy through a dual mechanism that converges on the key autophagy-regulating protein, Beclin 1.[1][2][3]

-

Inhibition of HMGB1 Nucleocytoplasmic Translocation: High Mobility Group Box 1 (HMGB1) is a nuclear protein that can translocate to the cytoplasm under cellular stress and induce autophagy by binding to Beclin 1.[1][2][3] this compound has been shown to inhibit the translocation of HMGB1 from the nucleus to the cytoplasm. This sequestration of HMGB1 in the nucleus prevents its interaction with Beclin 1, thereby suppressing the initiation of autophagy.[1][2][3]

-

Promotion of Beclin 1 Degradation: this compound actively promotes the degradation of Beclin 1.[1][2][3][4] It achieves this by enhancing the interaction between Beclin 1 and the E3 ubiquitin ligase RNF216.[1][2][3] This enhanced interaction leads to the K48-linked ubiquitination of Beclin 1, targeting it for proteasomal degradation.[1][4] The reduction in Beclin 1 protein levels further contributes to the suppression of autophagy.

The following diagram illustrates the proposed signaling pathway for this compound-mediated autophagy inhibition.

Caption: Signaling pathway of this compound's inhibition of autophagy.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound on autophagy.

Table 1: Dose-Dependent Inhibition of LC3-II Conversion by this compound

| Treatment Condition | This compound (µM) | Relative LC3-II/β-actin Ratio (Fold Change) |

| Starvation (EBSS) | 0 | 1.0 |

| 10 | ~0.8 | |

| 25 | ~0.5 | |

| 50 | ~0.2 | |

| H₂O₂ (50 µM) | 0 | 1.0 |

| 10 | ~0.9 | |

| 25 | ~0.6 | |

| 50 | ~0.3 |

Data are estimated from western blot analyses in HEK293T cells and represent the dose-dependent decrease in the autophagosome marker LC3-II.

Table 2: Time-Dependent Degradation of Beclin 1 by this compound

| Treatment Time with 25 µM this compound (hours) | Relative Beclin 1/β-actin Ratio (Fold Change) |

| 0 | 1.0 |

| 2 | ~0.9 |

| 4 | ~0.6 |

| 6 | ~0.4 |

Data are derived from western blot analysis in HEK293T cells, showing the progressive decrease of Beclin 1 protein levels over time.

Table 3: Effect of this compound on Autophagic Flux (mRFP-GFP-LC3 Assay)

| Treatment | Average Number of Autophagosomes (GFP⁺RFP⁺ puncta) per cell | Average Number of Autolysosomes (GFP⁻RFP⁺ puncta) per cell |

| Control (Starvation) | ~15 | ~5 |

| This compound (25 µM) + Starvation | ~5 | ~2 |

| NH₄Cl (10 mM) + Starvation | ~20 | ~2 |

Data are based on fluorescence microscopy of HEK293T cells expressing the mRFP-GFP-LC3 reporter, indicating a reduction in both autophagosome and autolysosome formation with this compound treatment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot Analysis for LC3 Conversion and Beclin 1 Degradation

Objective: To quantify the levels of LC3-II and Beclin 1 as markers of autophagy inhibition.

Methodology:

-

Cell Culture and Treatment:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

For autophagy induction, cells are starved in Earle's Balanced Salt Solution (EBSS) or treated with 50 µM H₂O₂ for 2 hours.

-

Cells are pre-treated with varying concentrations of this compound (10, 25, 50 µM) or vehicle (DMSO) for 6 hours prior to and during autophagy induction.

-

-

Protein Extraction:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Lysates are centrifuged at 13,000 x g for 20 minutes at 4°C, and the supernatant containing the total protein is collected.

-

-

Protein Quantification:

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against LC3B (1:2000), Beclin 1 (1:1000), and β-actin (1:5000) as a loading control.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

mRFP-GFP-LC3 Puncta Formation Assay

Objective: To monitor autophagic flux by visualizing the formation of autophagosomes and autolysosomes.[5][6][7]

Methodology:

-

Transfection:

-

HEK293T cells are seeded on glass coverslips and transfected with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent.

-

-

Treatment:

-

48 hours post-transfection, cells are treated with 25 µM this compound or vehicle (DMSO) for 6 hours.

-

Autophagy is induced by starvation (EBSS) for the final 2 hours of treatment. A positive control for autophagic flux inhibition (e.g., 10 mM NH₄Cl) is included.

-

-

Microscopy:

-

Cells are fixed with 4% paraformaldehyde, and the coverslips are mounted on glass slides.

-

Images are captured using a confocal fluorescence microscope.

-

-

Image Analysis:

-

Autophagosomes are identified as yellow puncta (co-localization of GFP and RFP signals).

-

Autolysosomes are identified as red puncta (RFP signal only, as GFP fluorescence is quenched in the acidic environment of the lysosome).

-

The number of puncta per cell is quantified from multiple fields of view.

-

The following diagram outlines the workflow for the mRFP-GFP-LC3 assay.

Caption: Experimental workflow for the mRFP-GFP-LC3 puncta formation assay.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Objective: To assess the interaction between Beclin 1 and HMGB1, and Beclin 1 and RNF216.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are co-transfected with plasmids encoding tagged versions of the proteins of interest (e.g., Flag-Beclin 1 and Myc-HMGB1, or V5-Beclin 1 and Flag-RNF216).

-

-

Treatment and Lysis:

-

48 hours post-transfection, cells are treated with this compound (e.g., 25 µM) for 4-6 hours.

-

Cells are lysed in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) with a protease inhibitor cocktail.

-

-

Immunoprecipitation:

-

Cell lysates are pre-cleared with protein A/G agarose beads.

-

The pre-cleared lysate is incubated with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

The beads are washed several times with lysis buffer to remove non-specific binding proteins.

-

The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using antibodies against the other protein in the complex (e.g., anti-Myc or anti-V5 antibody).

-

Ubiquitylation Assay

Objective: To determine if this compound promotes the ubiquitylation of Beclin 1.

Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are transfected with a plasmid encoding Flag-tagged Beclin 1.

-

-

Treatment:

-

48 hours post-transfection, cells are treated with 50 µM this compound for 6 hours.

-

To prevent the degradation of ubiquitylated proteins, cells are also treated with the proteasome inhibitor MG132 (10 µM).

-

-

Immunoprecipitation:

-

Cells are lysed and immunoprecipitation is performed using an anti-Flag antibody as described in the Co-IP protocol.

-

-

Western Blot Analysis:

-

The immunoprecipitated samples are analyzed by western blotting using antibodies against ubiquitin (total Ub) and K48-linked ubiquitin to detect the ubiquitylated forms of Beclin 1.

-

Conclusion and Future Directions

This compound presents a novel mechanism for the inhibition of autophagy through its dual action on HMGB1 translocation and Beclin 1 stability. The data strongly suggest that this compound acts as a suppressor of the early stages of autophagy. This unique mode of action makes it a valuable tool for studying the intricate regulation of autophagy and a potential therapeutic candidate for diseases characterized by excessive or aberrant autophagy.

Future research should focus on:

-

In vivo efficacy: Evaluating the effects of this compound on autophagy in animal models of diseases where autophagy inhibition may be beneficial.

-

Target specificity: Further elucidating the direct binding partners of this compound and its off-target effects.

-

Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity as an autophagy modulator.

This in-depth technical guide provides a comprehensive overview of the current knowledge on this compound as an autophagy modulator, offering a valuable resource for researchers and professionals in the field of drug discovery and cellular biology.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. pr.ibs.re.kr [pr.ibs.re.kr]

- 3. This compound inhibits autophagy through modulation of Beclin 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pr.ibs.re.kr [pr.ibs.re.kr]

- 5. mRFP–GFP–LC3 puncta assay [bio-protocol.org]

- 6. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. proteolysis.jp [proteolysis.jp]

Methodological & Application

Application Notes and Protocols for Inflachromene in In Vitro Neuroinflammation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflachromene (ICM) is a novel small molecule inhibitor of microglia-mediated neuroinflammation.[1] It exerts its anti-inflammatory effects primarily by binding to High Mobility Group Box 1 (HMGB1) and HMGB2 proteins, which are key mediators in the inflammatory cascade.[1][2] By binding to HMGB proteins, this compound prevents their cytoplasmic translocation and subsequent release, thereby downregulating pro-inflammatory functions and reducing neuronal damage.[1] Mechanistic studies have revealed that this compound inhibits the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway and suppresses the phosphorylation of MAP kinases (ERK, JNK, and p38), all of which are critical in the neuroinflammatory response.[2][3][4] These properties make this compound a valuable tool for research in neuroinflammatory disorders.

These application notes provide a detailed protocol for an in vitro assay to evaluate the anti-neuroinflammatory activity of this compound using a lipopolysaccharide (LPS)-stimulated microglial cell model.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in in vitro neuroinflammation-related assays.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Markers in LPS-Stimulated BV-2 Microglial Cells

| Parameter | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| Nitrite Release | BV-2 | LPS | 0.01-100 μM | Dose-dependent inhibition | [2][4] |

| TNF-α Secretion | Microglia | LPS | 5 μM | Reduction in secretion | [2][4] |

| Il6, Il1b, Nos2, Tnf mRNA levels | Microglia | LPS | 1-10 μM | Suppression of increased gene expression | [2] |

| NF-κB Nuclear Translocation | Microglia | LPS | 5 μM | Substantial suppression | [2][4] |

| IκB Degradation | Microglia | LPS | 5 μM | Substantial suppression | [2][4] |

| ERK, JNK, p38 Phosphorylation | Microglia | LPS | 1-10 μM | Inhibition of phosphorylation | [2][4] |

Table 2: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration | Duration | Effect on Viability | Reference |

| BV-2 Microglia | 0.01-100 μM | 24 h | No significant toxicity | [2][4] |

| Neurons | 1-10 μM | 24 h | No significant effect | [2][4] |

Experimental Protocols

Protocol 1: In Vitro Assay for Neuroinflammation in LPS-Stimulated Microglial Cells

This protocol describes the use of the BV-2 immortalized murine microglial cell line to model neuroinflammation and assess the anti-inflammatory effects of this compound.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (ICM)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Griess Reagent System

-

ELISA kits for TNF-α and IL-6

-

RNA extraction and qPCR reagents

-

Reagents for Western blotting (primary and secondary antibodies for p-ERK, p-JNK, p-p38, p65, IκBα, and loading controls)

-

Cell viability assay kit (e.g., MTT or CCK-8)

Procedure:

-

Cell Culture:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Plate cells in appropriate culture plates (e.g., 96-well for viability and Griess assay, 24-well for ELISA and qPCR, 6-well for Western blot) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.01 to 100 μM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours before LPS stimulation.

-

-

Induction of Neuroinflammation:

-

Stimulate the pre-treated cells with LPS (e.g., 100 ng/mL) for the desired incubation period. The incubation time will vary depending on the endpoint being measured:

-

-

Endpoint Analysis:

-

Nitrite Assay (Griess Assay):

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration using the Griess Reagent System according to the manufacturer's instructions. This serves as an indicator of nitric oxide (NO) production.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.

-

-

Gene Expression Analysis (qPCR):

-

Lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative PCR using primers for Tnf, Il6, Il1b, Nos2, and a housekeeping gene (e.g., Gapdh or Actb).

-

-

Western Blot Analysis:

-

For MAPK and IκB analysis, lyse the whole cells.

-

For NF-κB nuclear translocation, perform nuclear and cytoplasmic fractionation.

-

Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK, JNK, p38, total forms of these proteins, IκBα, and NF-κB p65. Use appropriate loading controls (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

-

Cell Viability Assay:

-

After the treatment period, assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

-

Statistical Analysis:

-

Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

-

Statistical significance can be determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-Neuroinflammatory Action

References

- 1. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound inhibits intimal hyperplasia through the HMGB1/2- regulated TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xcessbio.com [xcessbio.com]

Application Notes and Protocols: Preparing Inflachromene Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflachromene (ICM) is a potent anti-inflammatory agent that functions by directly binding to High Mobility Group Box 1 (HMGB1) and HMGB2 proteins, thereby inhibiting their pro-inflammatory activities.[1][2][3][4] Its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, makes it a valuable tool for research in neuroinflammatory disorders, sepsis, and other inflammatory conditions.[2][5][6] Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results in cell culture applications. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure optimal performance and stability.

Physicochemical and Solubility Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key data for this compound.

| Property | Value | Reference |

| Synonym | ICM | [1][3] |

| Molecular Formula | C₂₁H₁₉N₃O₄ | [1][3] |

| Molecular Weight | 377.4 g/mol | [1][3] |

| Purity | ≥95% | [1] |

| Appearance | Crystalline solid | [1] |

| Storage (Solid) | -20°C | [1][7] |

| Stability (Solid) | ≥ 4 years | [1][3] |

| UV/Vis. (λmax) | 281 nm | [1][3] |

Solubility Profile

The choice of solvent is critical for preparing a stable and effective stock solution. This compound exhibits varying solubility in different solvents.

| Solvent | Solubility | Reference |

| DMSO | ~30 mg/mL | [1][3][7] |

| Dimethylformamide (DMF) | ~30 mg/mL | [1][3] |

| Ethanol | ~2.5 mg/mL | [1] |

| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [1][3][7] |

Note: For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a commonly used solvent for cell culture applications.

Materials:

-

This compound (crystalline solid)

-

Anhydrous/molecular sieve-treated DMSO

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sterile pipette tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Procedure:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the stock solution.

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.774 mg of this compound (Molecular Weight = 377.4 g/mol ).

-

Dissolution:

-

Transfer the weighed this compound to a sterile tube.

-

Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 3.774 mg of this compound, add 1 mL of DMSO.

-

Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[7]

-

-

Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and light exposure.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure the tubes are tightly sealed.

-

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile pipette tips and tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To ensure accurate final concentrations, it is recommended to perform serial dilutions rather than a single large dilution.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in cell culture medium.

-

Then, further dilute the intermediate solution to the final desired concentration.

-

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mixing: Gently mix the final working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.

-

Immediate Use: Use the freshly prepared working solution immediately for treating cells. Do not store diluted aqueous solutions.[1]

Important Considerations:

-

Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, and include a vehicle control (medium with the same concentration of DMSO) in your experiments.

-

Cell Line Variability: The optimal working concentration of this compound and the tolerance to DMSO can vary between different cell lines. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type. This compound has been shown to have no significant toxicity in BV-2 microglial cells or neurons at concentrations up to 100 µM and 10 µM, respectively, for 24 hours.[2][6]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock and working solutions.

This compound's Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting HMGB1/2 and inhibiting downstream inflammatory signaling pathways.

Caption: this compound inhibits HMGB1/2-mediated inflammatory pathways.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits intimal hyperplasia through the HMGB1/2- regulated TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xcessbio.com [xcessbio.com]

- 7. glpbio.com [glpbio.com]

Application Notes and Protocols: Utilizing Inflachromene in LPS-Induced Neuroinflammation Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The lipopolysaccharide (LPS)-induced neuroinflammation model is a widely used and robust system to study the mechanisms of inflammation in the central nervous system and to evaluate the efficacy of potential therapeutic agents. Inflachromene is a novel small molecule that has demonstrated potent anti-inflammatory and neuroprotective effects. It functions by directly binding to the high mobility group box 1 (HMGB1) and HMGB2 proteins, which are key mediators of inflammation.[1][2] By inhibiting the release and pro-inflammatory functions of HMGB proteins, this compound effectively downregulates downstream inflammatory cascades, including the NF-κB and MAPK signaling pathways.[2][3][4]

These application notes provide a comprehensive guide for researchers on how to utilize this compound in an LPS-induced neuroinflammation model, including detailed experimental protocols and data presentation.

Data Presentation: Efficacy of this compound in Mitigating LPS-Induced Neuroinflammation

The following tables summarize the observed effects of this compound on key inflammatory markers in LPS-stimulated microglial cells. While precise quantitative values such as IC50 may vary between experimental setups, the data presented here, based on available literature, provides a clear indication of this compound's potent anti-inflammatory activity.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated BV-2 Microglial Cells

| Parameter | Treatment | Observed Effect | Reference |

| Nitrite Release (NO) | This compound (0.01-100 μM) | Efficiently blocks LPS-induced nitrite release in a dose-dependent manner. | [2][3] |

| Pro-inflammatory Cytokine Secretion (TNF-α) | This compound (5 μM) | Reduces LPS-induced secretion of TNF-α. | [2][3] |

| Inflammation-Related Gene Expression (Il6, Il1b, Nos2, Tnf) | This compound (1-10 μM) | Suppresses the increased levels of these genes after LPS stimulation. | [3] |

Table 2: Effect of this compound on Key Signaling Pathways in LPS-Stimulated Microglia

| Signaling Pathway | Key Protein/Event | Treatment | Observed Effect | Reference |

| NF-κB Pathway | Nuclear Translocation of NF-κB | This compound (5 μM) | Substantially suppresses the nuclear translocation of NF-κB. | [2][3] |

| NF-κB Pathway | Degradation of IκB | This compound (5 μM) | Substantially suppresses the degradation of IκB. | [2][3] |

| MAPK Pathway | Phosphorylation of ERK | This compound (1-10 μM) | Inhibits LPS-induced phosphorylation. | [2][3] |

| MAPK Pathway | Phosphorylation of JNK | This compound (1-10 μM) | Inhibits LPS-induced phosphorylation. | [2][3] |

| MAPK Pathway | Phosphorylation of p38 | This compound (1-10 μM) | Inhibits LPS-induced phosphorylation. | [2][3] |

Mandatory Visualizations

Here we provide diagrams illustrating key signaling pathways and a typical experimental workflow for using this compound in an LPS-induced neuroinflammation model.

Caption: this compound's mechanism in LPS-induced neuroinflammation.

Caption: Experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: In Vitro LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This protocol details the induction of an inflammatory response in BV-2 microglial cells using LPS and subsequent treatment with this compound.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Phosphate Buffered Saline (PBS)

-

6-well, 24-well, and 96-well cell culture plates

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Culture:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells every 2-3 days when they reach 80-90% confluency.

-

-

Cell Seeding:

-

Seed BV-2 cells into appropriate culture plates based on the downstream assay:

-

96-well plates: For cell viability assays (e.g., MTT) and some ELISAs.

-

24-well plates: For cytokine analysis from supernatants (ELISA).

-

6-well plates or 10 cm dishes: For protein extraction (Western Blot) or RNA isolation.

-

-

Allow cells to adhere and grow for 24 hours.

-

-

This compound Pre-treatment:

-

Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Remove the old medium from the cells and replace it with a medium containing the different concentrations of this compound.

-

Include a vehicle control group (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for 1-2 hours.

-

-

LPS Stimulation:

-

Prepare a stock solution of LPS in sterile PBS or culture medium.

-

Add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL.

-

Include a negative control group (no LPS) and a positive control group (LPS only).

-

Incubate the cells for the desired time period (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis).

-

Protocol 2: Measurement of TNF-α Production by ELISA

This protocol describes how to quantify the amount of TNF-α released into the cell culture supernatant following LPS stimulation and this compound treatment.

Materials:

-

Supernatants from Protocol 1

-

Mouse TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Sample Collection:

-

After the incubation period, centrifuge the culture plates at a low speed to pellet any detached cells.

-

Carefully collect the supernatant from each well without disturbing the cell layer.

-

Store the supernatants at -80°C until use.

-

-

ELISA Assay:

-

Perform the ELISA according to the manufacturer's instructions provided with the kit.

-

Briefly, this involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.

-

-

Data Analysis:

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Generate a standard curve using the provided standards.

-

Calculate the concentration of TNF-α in each sample based on the standard curve.

-

Compare the TNF-α levels between the different treatment groups.

-

Protocol 3: Western Blot Analysis of MAPK and NF-κB Signaling Pathways

This protocol outlines the procedure for examining the phosphorylation status of MAPK proteins (p38, ERK, JNK) and the levels of key NF-κB pathway proteins.

Materials:

-

Cell lysates from Protocol 1

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-IκB, anti-NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

Capture the image using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Compare the levels of protein expression and phosphorylation between the different treatment groups.

-

Protocol 4: Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization of NF-κB p65 translocation from the cytoplasm to the nucleus, a key indicator of NF-κB pathway activation.

Materials:

-

Cells cultured on glass coverslips

-

4% Paraformaldehyde (PFA)

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently-labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation and Treatment:

-

Seed and treat the cells on glass coverslips as described in Protocol 1. A shorter LPS stimulation time (e.g., 30-60 minutes) is typically used for observing translocation.

-

-

Fixation and Permeabilization:

-

Blocking and Staining:

-

Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour.[5][6]

-

Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.[6][7]

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[5]

-

Wash the cells with PBS.

-

Wash the cells with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and NF-κB p65 (e.g., green or red) channels.

-

Analyze the images to assess the localization of NF-κB p65. In unstimulated cells, the p65 signal will be predominantly cytoplasmic, while in LPS-stimulated cells, it will be concentrated in the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence ratio to measure the extent of translocation.

-

References

- 1. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. This compound inhibits intimal hyperplasia through the HMGB1/2- regulated TLR4-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.9. NF-κB Nuclear Localization for Immunofluorescence Staining [bio-protocol.org]

- 6. Nuclear Translocation of NF-κB p65 in hBMECs by Immunofluorescence Analysis [bio-protocol.org]

- 7. 4.14. Immunofluorescence Staining Analysis of Nuclear Translocation of NF-κB [bio-protocol.org]

Application Notes and Protocols: Inflachromene in a PTZ-Induced Seizure Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for utilizing Inflachromene (ICM), a novel small molecule inhibitor of High Mobility Group Box 1 (HMGB1), in a Pentylenetetrazole (PTZ)-induced seizure model. This guide is intended for researchers in the fields of epilepsy, neuroinflammation, and drug discovery.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures.[1] Neuroinflammation is increasingly recognized as a critical component in the pathophysiology of epilepsy.[2][3][4] High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) protein that, when released from activated glia and neurons, can interact with receptors like Toll-like receptor 4 (TLR4) to enhance neural excitability and promote neuroinflammation.[2][3][4][5] this compound (ICM) has been identified as a small-molecule inhibitor that targets HMGB1, preventing its translocation and release, thereby exerting anti-inflammatory and neuroprotective effects.[2][5][6][7][8] This document outlines the protocol for evaluating the anti-seizure potential of this compound in a chemically-induced seizure model using Pentylenetetrazole (PTZ), a GABA-A receptor antagonist.[1][9]

Data Presentation

The following tables summarize the quantitative effects of this compound pretreatment on seizure parameters in a PTZ-induced seizure model in mice.[3][5]

Table 1: Effect of this compound (ICM) on Seizure Severity and Latency in PTZ-Induced Seizures

| Treatment Group | Seizure Stage (Mean ± SEM) | Latency to Focal Seizure (s, Mean ± SEM) | Latency to Generalized Seizure (s, Mean ± SEM) |

| Vehicle | 5.60 ± 0.27 | 55.10 ± 7.61 | 936.60 ± 203.40 |

| ICM (3 mg/kg) | Not specified | 121.70 ± 15.95 | Not specified |

| ICM (10 mg/kg) | 3.70 ± 0.63 | 170.20 ± 19.12 | 1521.00 ± 147.70 |

Data extracted from Dai et al., 2023.[5]

Table 2: Effect of this compound (ICM) on the Duration and Number of Generalized Seizures

| Treatment Group | Duration of Generalized Seizure (s, Mean ± SEM) | Number of Generalized Seizures (Mean ± SEM) |

| Vehicle | 29.60 ± 7.49 | Not specified |

| ICM (3 mg/kg) | Not specified | Not specified |

| ICM (10 mg/kg) | 4.60 ± 2.18 | Not specified |

Data extracted from Dai et al., 2023.[5]

Experimental Protocols

This section provides a detailed methodology for investigating the effects of this compound in a PTZ-induced acute seizure model in mice.

Materials and Reagents

-

This compound (ICM)

-

Pentylenetetrazole (PTZ)

-

Vehicle solution (e.g., 40% PEG-400, 2% DMSO, 58% ddH₂O)[5]

-

Sterile 0.9% sodium chloride (saline) solution[10]

-

Standard laboratory animal housing and handling equipment

-

Syringes and needles for intraperitoneal (i.p.) injection (e.g., 1 mL syringe with 27-gauge needle)[10]

-

Observation chambers

-

Video recording equipment (optional, for detailed behavioral analysis)

-

Electroencephalogram (EEG) recording equipment (optional, for electrophysiological analysis)

Experimental Procedure

-

Animal Acclimation:

-

House mice in a controlled environment (temperature, humidity, and 12h/12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[5]

-

-

Preparation of Reagents:

-

This compound (ICM) Solution: Dissolve ICM in the vehicle solution to achieve final concentrations for dosing (e.g., for 3 mg/kg and 10 mg/kg).[5] The final injection volume should be standardized across all animals (e.g., 10 mL/kg).

-

Pentylenetetrazole (PTZ) Solution: Dissolve PTZ in sterile 0.9% saline to a working concentration.[5] A common dose for inducing acute seizures is 80 mg/kg.[5][6]

-

-

Experimental Groups:

-

Administration of this compound:

-

Induction of Seizures with PTZ:

-

Behavioral Observation and Seizure Scoring:

-

Observe the mice continuously for at least 30 minutes following PTZ injection.[12]

-

Record the following parameters:

-

Latency to first focal seizure (FS): Time from PTZ injection to the onset of the first sign of seizure activity (e.g., facial twitching, head nodding).[3][5]

-

Latency to first generalized seizure (GS): Time from PTZ injection to the onset of a tonic-clonic seizure.[3][5]

-

Duration of generalized seizure (GSD): The length of the tonic-clonic seizure.[3][5]

-

Seizure Severity: Score the severity of the seizures using a standardized scale (e.g., a modified Racine scale).[5]

-

-

-

Data Analysis:

Visualizations

Signaling Pathway of this compound in Seizure Attenuation

References

- 1. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates seizure severity in mouse epilepsy models via inhibiting HMGB1 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 5. This compound attenuates seizure severity in mouse epilepsy models via inhibiting HMGB1 translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Video: Pentylenetetrazole-Induced Kindling Mouse Model [app.jove.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 2.5. Acute PTZ-induced seizure model [bio-protocol.org]

Application Notes and Protocols for Assessing NF-κB Translocation with Inflachromene Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating inflammatory responses.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This process unmasks the nuclear localization signal on NF-κB, allowing it to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[1]

Inflachromene (ICM) is a novel small molecule that has demonstrated potent anti-inflammatory properties. Its mechanism of action involves the direct binding to High Mobility Group Box 1 (HMGB1) and HMGB2 proteins, thereby inhibiting their cytoplasmic localization and extracellular release.[2] Cytoplasmic HMGB1 is known to promote inflammation and autophagy. By preventing the cytoplasmic accumulation of HMGB1/2, this compound effectively downregulates downstream inflammatory signaling pathways, including the NF-κB pathway. Specifically, this compound has been shown to substantially suppress the nuclear translocation of NF-κB and the degradation of IκB.[3]

These application notes provide detailed protocols for assessing the inhibitory effect of this compound on NF-κB translocation using three common laboratory techniques: immunofluorescence microscopy, Western blotting of nuclear and cytoplasmic fractions, and NF-κB luciferase reporter assays.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NF-κB signaling pathway, the mechanism of action of this compound, and the general experimental workflow for assessing NF-κB translocation.

Caption: NF-κB signaling pathway and point of inhibition by this compound.

Caption: General experimental workflow for assessing NF-κB translocation.

Data Presentation

The following tables summarize the expected quantitative data from experiments assessing the effect of this compound on NF-κB translocation.

Table 1: Effect of this compound on NF-κB p65 Nuclear Translocation (Immunofluorescence)

| Treatment Group | This compound (µM) | % of Cells with Nuclear p65 (Mean ± SD) |

| Vehicle Control | 0 | 5 ± 2 |

| LPS (1 µg/mL) | 0 | 85 ± 7 |

| LPS + this compound | 1 | 60 ± 8 |

| LPS + this compound | 5 | 25 ± 5 |

| LPS + this compound | 10 | 10 ± 3 |

Table 2: Effect of this compound on Nuclear and Cytoplasmic NF-κB p65 Levels (Western Blot)

| Treatment Group | This compound (µM) | Nuclear p65 / Lamin B1 (Relative Density) | Cytoplasmic p65 / GAPDH (Relative Density) |

| Vehicle Control | 0 | 0.1 ± 0.05 | 1.0 ± 0.1 |

| LPS (1 µg/mL) | 0 | 0.9 ± 0.1 | 0.2 ± 0.08 |

| LPS + this compound | 1 | 0.6 ± 0.1 | 0.5 ± 0.1 |

| LPS + this compound | 5 | 0.3 ± 0.07 | 0.8 ± 0.1 |

| LPS + this compound | 10 | 0.15 ± 0.06 | 0.9 ± 0.1 |

Table 3: Effect of this compound on NF-κB Transcriptional Activity (Luciferase Reporter Assay)

| Treatment Group | This compound (µM) | Relative Luciferase Units (RLU) (Fold Change vs. Vehicle) |

| Vehicle Control | 0 | 1.0 |

| LPS (1 µg/mL) | 0 | 15.0 ± 2.5 |

| LPS + this compound | 1 | 8.0 ± 1.5 |

| LPS + this compound | 5 | 3.5 ± 0.8 |

| LPS + this compound | 10 | 1.5 ± 0.5 |

Experimental Protocols

Protocol 1: Immunofluorescence Staining for NF-κB p65 Translocation

This protocol details the method for visualizing and quantifying the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and treatment with this compound.

Materials:

-

Cells (e.g., RAW 264.7 macrophages, HeLa cells)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-